
卡波霉素
描述
科学研究应用
Medical Uses
Carbomycin is not widely used as a standalone antibiotic due to its moderate potency compared to other antibiotics like erythromycin. However, it has been utilized in specific clinical scenarios:
- Pneumonia Treatment : In a study involving 45 patients with pneumonia, carbomycin demonstrated effectiveness comparable to other antibiotics for some patients. However, its use was often supplanted by penicillin due to insufficient efficacy in severe cases .
- Granuloma Inguinale : Historical reports indicated that carbomycin was effective in treating granuloma inguinale, although the degree of healing depended on the condition's severity and duration .
- Combination Therapy : Recent studies have highlighted the potential of carbomycin in combination with other antibiotics. For example, a study found that combining doxycycline with carbomycin was effective against persistent infections of Borrelia burgdorferi, the causative agent of Lyme disease .
Table 1: Summary of Carbomycin Efficacy in Clinical Studies
Potential Applications in Veterinary Medicine
Carbomycin has been approved for veterinary use, particularly in treating infections caused by Gram-positive bacteria in animals. Its application in veterinary medicine highlights its versatility and potential for broader therapeutic use beyond human medicine .
作用机制
Target of Action
Carbomycin, also known as magnamycin, is a crystalline macrolide antibiotic . It is derived from the bacterium Streptomyces halstedii and is active in inhibiting the growth of Gram-positive bacteria and certain Mycoplasma strains . The primary targets of Carbomycin are these bacteria and Mycoplasma strains.
Mode of Action
Carbomycin inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the carbomycin A disaccharide overlaps the A-site . This interaction with its targets results in the inhibition of protein synthesis, thereby preventing the growth of the targeted bacteria and Mycoplasma strains.
Biochemical Pathways
The biochemical pathways affected by Carbomycin are those involved in protein synthesis. By inhibiting protein synthesis, Carbomycin disrupts the normal functioning of the targeted bacteria and Mycoplasma strains, leading to their inability to grow and reproduce .
Result of Action
The molecular and cellular effects of Carbomycin’s action result in the inhibition of protein synthesis in the targeted bacteria and Mycoplasma strains . This leads to the disruption of their normal cellular functions, preventing their growth and reproduction, and ultimately leading to their death.
Action Environment
The action, efficacy, and stability of Carbomycin can be influenced by various environmental factors. For instance, the pH and organic matter content of the soil from which Streptomyces halstedii is isolated can influence the production of Carbomycin . Additionally, the physiological conditions within the human body, such as pH and presence of other substances, can also affect the absorption, distribution, metabolism, and excretion of Carbomycin.
生化分析
Biochemical Properties
Carbomycin inhibits protein synthesis by preventing the nascent peptide chain from passing through the exit tunnel and out of the ribosome . The saccharide branch attached to C5 of the lactone rings extends toward the peptidyl transferase center, and the isovaleryl extension of the carbomycin A disaccharide overlaps the A-site .
Cellular Effects
The cellular effects of Carbomycin are primarily due to its ability to inhibit protein synthesis . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Carbomycin involves its interaction with the ribosome . It prevents the nascent peptide chain from passing through the exit tunnel and out of the ribosome, thereby inhibiting protein synthesis .
Temporal Effects in Laboratory Settings
It is known that Carbomycin has a significant inhibitory effect on protein synthesis .
Metabolic Pathways
Carbomycin is involved in the inhibition of protein synthesis, a critical metabolic pathway . It interacts with the ribosome, a key enzyme in this pathway .
Subcellular Localization
The subcellular localization of Carbomycin is primarily at the ribosome, where it exerts its inhibitory effect on protein synthesis .
准备方法
Carbomycin can be isolated from Streptomyces halstedii via extraction from a fermentation broth and purified through crystallization from alcohol-water mixtures . The most efficient solvent for purification is a mixture of ethanol-hexane-water in a 90-10-0.15 volume ratio . Additionally, preparative thin-layer chromatography can be used for further purification . Industrial production methods involve the use of soybean meal to ferment the antibiotic, with the addition of several substances to increase the yield .
化学反应分析
Carbomycin undergoes various chemical reactions, including:
Oxidation: Carbomycin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the carbomycin molecule.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and amino groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Carbomycin belongs to the macrolide class of antibiotics, which includes other compounds such as:
- Erythromycin
- Spiramycin
- Angolamycin
- Methymycin
- Lancamycin
Compared to these similar compounds, carbomycin is unique due to its specific molecular structure and the presence of the isovaleryl group . This structural uniqueness contributes to its specific mechanism of action and its effectiveness against certain bacterial strains .
属性
IUPAC Name |
[6-[6-[[7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVHOULQCKDUCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H67NO16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859876 | |
Record name | 6-{[6-{[7-(Acetyloxy)-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy}-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy}-4-hydroxy-2,4-dimethyloxan-3-yl 3-methylbutanoate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
842.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。